An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,4-oxazepane Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,4-oxazepane Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Context
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry. Its structural complexity and conformational flexibility allow it to interact with a variety of biological targets. Derivatives of this scaffold have been explored for their potential as monoamine reuptake inhibitors and dopamine D4 receptor ligands, making them relevant for developing therapeutics for central nervous system disorders such as depression and anxiety.[1][2] The hydrochloride salt of these amine-containing compounds, such as 2,2-Dimethyl-1,4-oxazepane hydrochloride, is often synthesized to improve solubility, stability, and handling characteristics, which are critical attributes for drug development candidates.
This guide provides a comprehensive overview of the core physical and chemical properties of 2,2-Dimethyl-1,4-oxazepane hydrochloride. It outlines authoritative data, presents detailed protocols for analytical characterization, and offers expert insights into the rationale behind these experimental choices, serving as a foundational resource for researchers working with this and related molecular entities.
Section 2: Chemical Identity and Structural Elucidation
Correctly identifying a compound is the bedrock of all subsequent research. The fundamental identifiers for 2,2-Dimethyl-1,4-oxazepane hydrochloride are crucial for accurate sourcing, data retrieval, and regulatory documentation.
Core Identification
The primary identifiers for this compound are sourced from the PubChem database, a key resource maintained by the National Center for Biotechnology Information.
| Identifier | Value | Source |
| Compound Name | 2,2-Dimethyl-1,4-oxazepane hydrochloride | [3] |
| CAS Number | 1313738-94-1 | [3] |
| PubChem CID | 53346554 | [3] |
| Molecular Formula | C₇H₁₆ClNO | [3] |
| Molecular Weight | 165.66 g/mol | Calculated |
| Canonical SMILES | CC1(CNCCCO1)C.Cl | [4] |
| InChI Key | ADFKBIVEFNFOFT-UHFFFAOYSA-N (for free base) | [5] |
Molecular Structure
The structure features a saturated seven-membered ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. A gem-dimethyl group is located at the C2 position. The hydrochloride salt is formed by the protonation of the secondary amine.
Caption: 2D structure of 2,2-Dimethyl-1,4-oxazepane hydrochloride.
Section 3: Core Physical and Chemical Properties
A summary of the known and predicted physical properties is presented below. Direct experimental data for this specific compound is sparse in publicly available literature; therefore, properties are often inferred from related structures or predicted via computational models.
| Property | Value / Description | Rationale / Source |
| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |
| Melting Point | Data not available | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Data not available | Not applicable; likely to decompose upon strong heating. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. |
| Predicted XLogP3 | 0.4 | A measure of lipophilicity, predicted for the free base.[5] |
| Purity | ≥95% | Standard purity for commercially available research chemicals.[4] |
Section 4: Analytical Characterization Protocols
Robust analytical methods are essential for confirming the identity, purity, and stability of a research compound. The following protocols are self-validating systems designed for the comprehensive characterization of 2,2-Dimethyl-1,4-oxazepane hydrochloride.
Caption: Standard analytical workflow for compound characterization.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the method of choice for polar, water-soluble compounds like hydrochloride salts. A C18 column provides a non-polar stationary phase that retains the molecule, while a polar mobile phase gradient elutes it. Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer is often preferred over a standard UV detector for accurate quantification.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
-
Instrumentation & Columns:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: ELSD or Mass Spectrometry (Positive Ion Mode).
-
-
Data Analysis: Integrate the peak corresponding to the parent compound and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The choice of a deuterated solvent is critical; Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are ideal for hydrochloride salts due to their high polarity. The resulting spectra will confirm the presence of the gem-dimethyl group, the distinct methylene protons of the oxazepane ring, and the overall carbon framework.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).[6]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals: Look for a singlet corresponding to the six protons of the gem-dimethyl group and multiple multiplets for the eight methylene (CH₂) protons on the heterocyclic ring. The N-H proton may exchange with the solvent and might not be observed or may appear as a broad signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Look for a quaternary carbon signal for the C(CH₃)₂, a signal for the two equivalent methyl carbons, and distinct signals for the five methylene carbons in the ring. The chemical shifts will be influenced by the adjacent heteroatoms (N and O).
-
-
Data Analysis: Compare the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure to confirm identity.
Protocol: Molecular Weight Verification by Mass Spectrometry (MS)
Expertise & Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing polar, pre-ionized samples like hydrochloride salts. In positive ion mode, the instrument will detect the protonated free base [M+H]⁺, allowing for direct verification of the compound's molecular mass.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or a water/acetonitrile mixture.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system or a standalone mass spectrometer with an ESI source.
-
Acquisition:
-
Infuse the sample directly or inject it into the LC system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
The expected mass for the free base (C₇H₁₅NO) is 129.12 Da.
-
The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 130.12.[5]
-
Confirm that the observed mass is within ±5 ppm of the calculated exact mass for high-resolution mass spectrometry (HRMS) data.
-
Section 5: Safety, Handling, and Storage
Trustworthiness: While a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-1,4-oxazepane hydrochloride is not widely available, a reliable safety protocol can be constructed from SDS documents for structurally similar compounds like 2-Methyl-1,4-oxazepane hydrochloride.[4] The precautionary principles described are self-validating and represent best practices in a research laboratory.
Caption: Core components of the safety and handling protocol.
Hazard Identification
Based on analogous compounds, 2,2-Dimethyl-1,4-oxazepane hydrochloride should be treated as a substance with the following potential hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[7]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Storage Recommendations
-
Conditions: Store in a cool, well-ventilated, and dry place.
-
Container: Keep the container tightly sealed to prevent moisture absorption and degradation.
-
Incompatibilities: Store away from strong oxidizing agents.
Section 6: Conclusion
2,2-Dimethyl-1,4-oxazepane hydrochloride is a valuable building block in the field of medicinal chemistry, particularly for the development of CNS-active agents. While comprehensive physical property data is not yet widely published, this guide provides a robust framework for its identification, characterization, and safe handling by synthesizing data from authoritative databases and analogous compounds. The detailed analytical protocols herein offer researchers a reliable, self-validating system to ensure the quality and integrity of their work with this and similar 1,4-oxazepane derivatives.
References
- BASF. (2025). Safety Data Sheet.
- Wellmark International. (2008). Material Safety Data Sheet.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53346554, 2,2-Dimethyl-1,4-oxazepane hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO). Retrieved from [Link]
- Takeda Pharmaceutical Company Limited. (2012). WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][9]oxazepines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28806956, 2,2-Dimethyl-1,4-oxazepane. Retrieved from [Link]
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Journal of Al-Nahrain University. (2015). Synthesis ,Characterization and Identification of New Oxazepine,Oxazepane and Oxazinane Compounds from reaction of. Retrieved from [Link]
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Liu, X., et al. (2019). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 24(15), 2789. Retrieved from [Link]
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Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
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Smits, R. A., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(25), 6293-304. Retrieved from [Link]
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